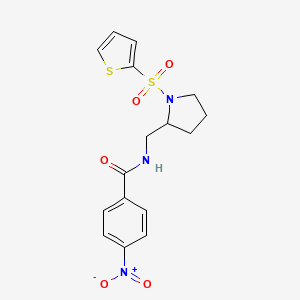

4-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

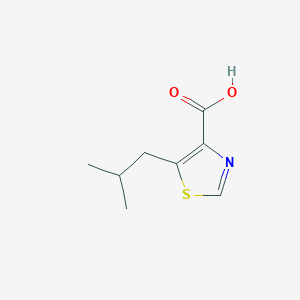

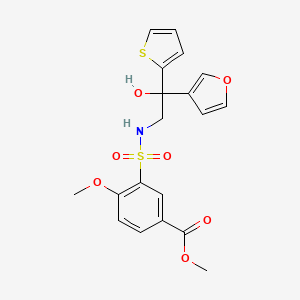

The compound “4-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

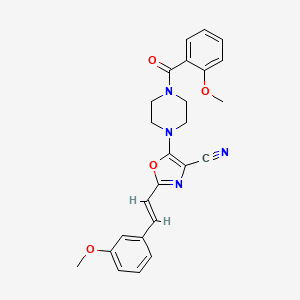

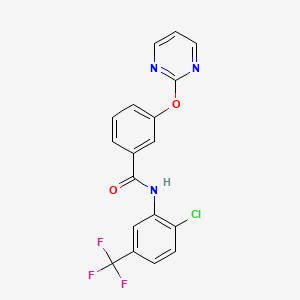

1. Synthesis and Characterization in Organic Chemistry

4-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide, due to its complex structure, is a subject of interest in synthetic organic chemistry. Research has shown various methods of synthesizing compounds with similar structures. For example, studies on the synthesis of novel benzamides and their metal complexes demonstrate the intricacies involved in creating structurally similar compounds (Khatiwora et al., 2013). Another study explores the electrophilic intramolecular cyclization of similar compounds, highlighting the methods to achieve cyclization and subsequent compound formation (Danilyuk et al., 2016).

2. Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is often conducted on compounds with similar molecular structures to understand their chemical and biological properties. This approach involves studying the relationship between chemical structure and biological activity, which is vital in drug discovery and development. For instance, a study on benzothiazoles derivatives, which are structurally related, provides insights into their theoretical investigation and QSAR analysis (Al-Masoudi et al., 2011).

3. Pharmaceutical Research and Development

Compounds with similar structures are frequently studied in pharmaceutical research for their potential therapeutic applications. For instance, a study on a κ-opioid receptor antagonist with a similar molecular framework discusses its pharmacological characterization, highlighting its potential in treating depression and addiction disorders (Grimwood et al., 2011). This indicates the potential pharmaceutical applications of structurally similar compounds.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Pharmacokinetics

They are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Result of Action

For instance, a compound with a similar structure, N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide, showed excellent urease inhibition activity .

Action Environment

The spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Properties

IUPAC Name |

4-nitro-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S2/c20-16(12-5-7-13(8-6-12)19(21)22)17-11-14-3-1-9-18(14)26(23,24)15-4-2-10-25-15/h2,4-8,10,14H,1,3,9,11H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCIWICSHBPDHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2408515.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2408516.png)

![6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2408517.png)

![4-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2408519.png)

![N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2408528.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide](/img/structure/B2408534.png)